Cas no 586-42-5 (3-Acetylbenzoic acid)

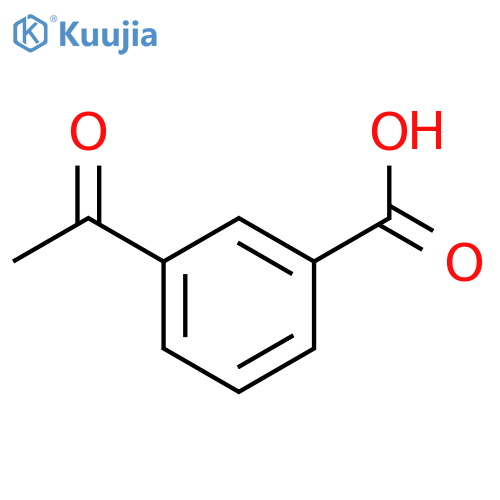

3-Acetylbenzoic acid structure

商品名:3-Acetylbenzoic acid

3-Acetylbenzoic acid 化学的及び物理的性質

名前と識別子

-

- 3-Acetylbenzoic acid

- 3-Acetophenonecarboxylic Acid

- 3'-Acetophenonecarboxylic Acid

- CHZPJUSFUDUEMZ-UHFFFAOYSA-N

- 3-Acetylbenzoicacid

- ACETOPHENONE-3-CARBOXYLIC ACID

- InChI=1/C9H8O3/c1-6(10)7-3-2-4-8(5-7)9(11)12/h2-5H,1H3,(H,11,12)

- Benzoic acid, 3-acetyl-

- NSC-2932

- CS-W018492

- 3-acetyl-benzoic acid

- CK2180

- SCHEMBL246827

- SY010673

- 3-Acetylbenzoic acid, 98%

- EN300-86148

- 3-(1-Oxoethyl)benzoic acid

- 3-acetyl benzoic acid

- 586-42-5

- AKOS005171601

- AE-562/43460672

- DTXSID40277572

- NSC2932

- MFCD00045847

- AMY23806

- PS-3016

- FT-0632448

- Z1203161684

- CHZPJUSFUDUEMZ-UHFFFAOYSA-

- m-acetylbenzoic acid

- STK503902

- A1652

- Benzoyl methide-m-carboxylic;

- ALBB-006410

- DB-022168

- DTXCID30228730

- FA57262

- 629-958-3

-

- MDL: MFCD00045847

- インチ: InChI=1S/C9H8O3/c1-6(10)7-3-2-4-8(5-7)9(11)12/h2-5H,1H3,(H,11,12)

- InChIKey: CHZPJUSFUDUEMZ-UHFFFAOYSA-N

- ほほえんだ: CC(=O)C1=CC(=CC=C1)C(=O)O

計算された属性

- せいみつぶんしりょう: 164.047344g/mol

- ひょうめんでんか: 0

- XLogP3: 1.6

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 回転可能化学結合数: 2

- どういたいしつりょう: 164.047344g/mol

- 単一同位体質量: 164.047344g/mol

- 水素結合トポロジー分子極性表面積: 54.4Ų

- 重原子数: 12

- 複雑さ: 198

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ひょうめんでんか: 0

- 互変異性体の数: 2

じっけんとくせい

- 色と性状: 使用できません

- 密度みつど: 1.2132 (rough estimate)

- ゆうかいてん: 161.0 to 167.0 deg-C

- ふってん: 342.8 ℃ at 760 mmHg

- フラッシュポイント: 175.3℃

- 屈折率: 1.5380 (estimate)

- PSA: 54.37000

- LogP: 1.58740

- ようかいせい: 使用できません

3-Acetylbenzoic acid セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:warning

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S37/39-S26

-

危険物標識:

- 危険レベル:IRRITANT

- セキュリティ用語:S24/25

- リスク用語:R36/37/38

- ちょぞうじょうけん:4°Cで保存し、-4°Cで保存するのがより良い

3-Acetylbenzoic acid 税関データ

- 税関コード:2918300090

- 税関データ:

中国税関コード:

2918300090概要:

2918300090は、他の酸素カルボン酸の他のアルデヒドまたはケトン(酸無水物/酸ハライド/過酸化物、過酸素酸、および税番の誘導体を含む)を含まない。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2918300090アルデヒドまたはケトン機能を有するが、他の酸素機能を有さない他のカルボン酸、それらの酸無水物、ハロゲン化物、過酸化物、過酸素酸およびその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%

3-Acetylbenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1043088-500g |

3-Acetylbenzoic acid |

586-42-5 | 97.0% | 500g |

$1765 | 2023-09-01 | |

| Enamine | EN300-86148-25.0g |

3-acetylbenzoic acid |

586-42-5 | 95.0% | 25.0g |

$138.0 | 2025-03-21 | |

| Enamine | EN300-86148-0.1g |

3-acetylbenzoic acid |

586-42-5 | 95.0% | 0.1g |

$19.0 | 2025-03-21 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A1652-1G |

3-Acetylbenzoic Acid |

586-42-5 | >97.0%(GC)(T) | 1g |

¥1140.00 | 2024-04-16 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A1652-5G |

3-Acetylbenzoic Acid |

586-42-5 | >97.0%(GC)(T) | 5g |

¥4390.00 | 2024-04-16 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A151550-25g |

3-Acetylbenzoic acid |

586-42-5 | >97.0%(HPLC) | 25g |

¥625.90 | 2023-09-04 | |

| eNovation Chemicals LLC | D509748-5g |

3-Acetylbenzoic acid |

586-42-5 | 97% | 5g |

$160 | 2024-05-24 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A151550-5G |

3-Acetylbenzoic acid |

586-42-5 | >97.0%(HPLC) | 5g |

¥158.90 | 2023-09-04 | |

| eNovation Chemicals LLC | Y1043088-100g |

3-Acetylbenzoic acid |

586-42-5 | 97.0% | 100g |

$255 | 2024-06-07 | |

| Matrix Scientific | 037732-1g |

3-Acetylbenzoic acid, 95+% |

586-42-5 | 95+% | 1g |

$19.00 | 2023-09-11 |

3-Acetylbenzoic acid 関連文献

-

Gregory J. Rees,Stephen P. Day,Kristian E. Barnsley,Dinu Iuga,Jonathan R. Yates,John D. Wallis,John V. Hanna Phys. Chem. Chem. Phys. 2020 22 3400

-

2. 72. Furano-compounds. Part IX. The synthesis of kellin and related compoundsJ. R. Clarke,Alexander Robertson J. Chem. Soc. 1949 302

-

Sanjeewa N. Senadheera,Anthony S. Evans,John P. Toscano,Richard S. Givens Photochem. Photobiol. Sci. 2014 13 324

-

4. One-pot formal synthesis of biorenewable terephthalic acid from methyl coumalate and methyl pyruvateJennifer J. Lee,George A. Kraus Green Chem. 2014 16 2111

-

5. Palladium aminopyridine complexes catalyzed selective benzylic C–H oxidations with peracetic acidDmitry P. Lubov,Oleg Yu. Lyakin,Denis G. Samsonenko,Tatyana V. Rybalova,Evgenii P. Talsi,Konstantin P. Bryliakov Dalton Trans. 2020 49 11150

586-42-5 (3-Acetylbenzoic acid) 関連製品

- 619-64-7(4-Ethylbenzoic acid)

- 579-18-0(3-Benzoylbenzoic Acid)

- 46112-46-3(4-(2-Hydroxyethyl)benzoic acid)

- 586-89-0(4-Acetylbenzoic acid)

- 75633-63-5(1-(4-(Hydroxymethyl)phenyl)ethanone)

- 611-95-0(4-Benzoylbenzoic acid)

- 3010-83-1(Benzoic acid,3,3'-methylenebis-)

- 320730-08-3(3-(2-hydroxyethyl)benzoic acid)

- 74380-71-5(Benzoic acid,3-(1-oxopropyl)-)

- 620-86-0(4-Benzylbenzoic Acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:586-42-5)3-Acetylbenzoic acid

清らかである:99%

はかる:100g

価格 ($):212.0